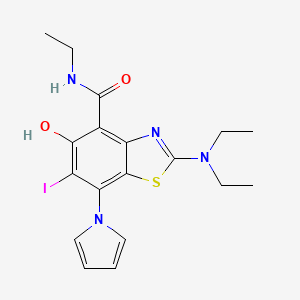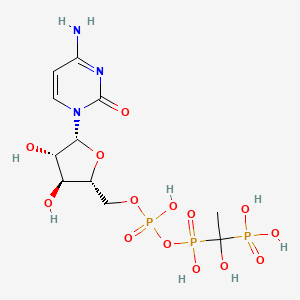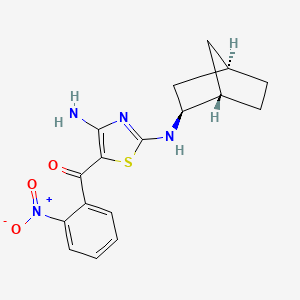
Mdmb-chminaca
説明
MDMB-CHMINACAは、2008年にファイザーによって発明され、ロシアで中毒による深刻な健康被害をもたらしたMDMB-FUBINACAと密接に関連しています .
2. 製法
合成経路: this compoundの合成経路には、いくつかのステップが含まれます。具体的な詳細は企業秘密ですが、通常はインダゾールコアの合成から始まり、その後、ホルムアミド基を導入するための官能基化が行われます。
反応条件: 正確な反応条件は公表されていませんが、ルイス酸、塩基、保護基などの試薬を使用する可能性があります。シクロヘキシルメチル部分は、適切なアルキル化反応によって導入されます。
工業生産: 工業規模の生産方法は機密事項です。this compoundは、その法的ステータスと健康リスクのために、大規模に生産されていません。
作用機序
MDMB-CHMINACAは、脳内のCB₁受容体に結合することで、その効果を発揮します。これらの受容体の活性化は、神経伝達物質の放出を変化させ、気分、認知、痛み知覚に影響を与えます。正確な分子標的と経路は、現在も調査中です。
生化学分析
Biochemical Properties
MDMB-CHMINACA interacts with various enzymes and proteins in the body. The primary biotransformations of this compound occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain . No reaction was analyzed at the indazole ring .
Cellular Effects
Like other synthetic cannabinoids, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It undergoes ester hydroxylation (M1 group) and monohydroxylation (M2 group) . These metabolites could serve as potential markers to document this compound intake in clinical and forensic cases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The primary metabolic pathways involve hydroxylation and ester hydrolysis .
準備方法
Synthetic Routes: The synthetic route for MDMB-CHMINACA involves several steps. While specific details are proprietary, it typically starts with the synthesis of the indazole core, followed by functionalization to introduce the formamido group.
Reaction Conditions: The exact reaction conditions are not publicly disclosed, but they likely involve reagents such as Lewis acids, bases, and protecting groups. The cyclohexylmethyl moiety is introduced through appropriate alkylation reactions.
Industrial Production: Industrial-scale production methods remain confidential. this compound is not produced on a large scale due to its legal status and health risks.
化学反応の分析
MDMB-CHMINACAは、さまざまな化学反応を起こします。
酸化: インダゾール窒素またはホルムアミド基で、酸化反応が起こる可能性があります。
還元: カルボニル基の還元により、対応するアルコールが得られる可能性があります。
置換: シクロヘキシルメチル基は、置換反応を起こす可能性があります。一般的な試薬には、強酸、塩基、還元剤が含まれます。
主要な生成物は反応条件によって異なりますが、置換基が変更された誘導体が得られる可能性があります。
4. 科学研究における用途
This compoundは、さまざまな分野で研究されています。
医学: その潜在的な治療効果が研究されていますが、その高い効力と副作用のために、臨床使用は限られています。
神経科学: エンドカンナビノイド系とCB₁受容体への影響を調査しています。
法医学: 薬物検査と識別に使用されています。
科学的研究の応用
MDMB-CHMINACA has been studied in various fields:
Medicine: Research explores its potential therapeutic effects, although its high potency and adverse effects limit clinical use.
Neuroscience: Investigating its impact on the endocannabinoid system and CB₁ receptor.
Forensics: Used for drug testing and identification.
類似化合物との比較
MDMB-CHMINACAは、他の合成カンナビノイドと類似点があります。
MDMB-FUBINACA: ロシアで健康被害をもたらした、近縁の化合物です。
AB-CHMINACA: 構造的に関連していますが、置換基が異なります.
特性
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMLBSSRFFINY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010034 | |
| Record name | Mdmb-chminaca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185888-32-7 | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mdmb-chminaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mdmb-chminaca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-CHMINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of MDMB-CHMINACA in humans?
A: Research utilizing human liver microsomes and a zebrafish model identified several key metabolic pathways for this compound [, ]. The most prevalent transformations involve:
Q2: Are there specific metabolites that could serve as reliable markers of this compound consumption?
A: Yes, studies suggest that metabolites resulting from specific transformations are promising candidates for detecting this compound use [, ]:
Q3: Why is understanding the metabolism of this compound important for analytical purposes?
A: Identifying the characteristic metabolites of this compound is crucial for developing accurate and reliable drug testing methods [, ]. This information allows laboratories to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)




